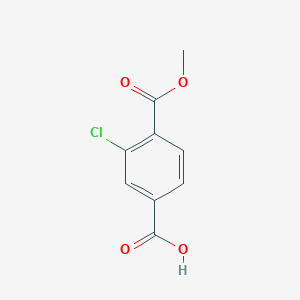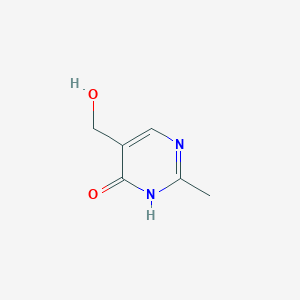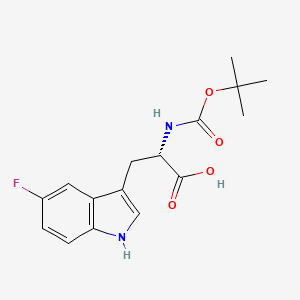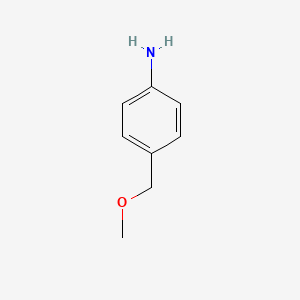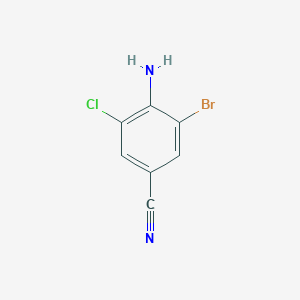
3,4-Dimethoxyphenylmagnesium bromide
Vue d'ensemble
Description
3,4-Dimethoxyphenylmagnesium bromide is a useful research compound. Its molecular formula is C8H9BrMgO2 and its molecular weight is 241.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
3,4-Dimethoxyphenylmagnesium bromide plays a crucial role in the chemical synthesis of various compounds. For instance, it has been utilized in the synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s, where it contributes to the formation of high-spin cationic states through one-pot procedures from nonbrominated oligomers. This process highlights the compound's versatility in facilitating complex chemical transformations and its potential in material science applications (Ito et al., 2002).
Material Science and Nanotechnology
In material science and nanotechnology, this compound has contributed to advancements in the synthesis and application of nanostructures. For example, the study of magnetically enhanced cytotoxicity of selenium-ferroferric oxide nanocomposites on human osteoblast-like MG-63 cells showcases the potential biomedical applications of materials synthesized using related methodologies. These findings suggest that the compound could be instrumental in the development of novel materials with specific magnetic properties for biomedical applications (Zhou et al., 2010).
Mécanisme D'action
Target of Action
3,4-Dimethoxyphenylmagnesium bromide is a type of Grignard reagent . Grignard reagents are known for their strong nucleophilic characteristics and are often used in organic synthesis . The primary targets of this compound are electrophilic carbon atoms present in various organic compounds .
Mode of Action
The mode of action of this compound involves the nucleophilic attack on the electrophilic carbon atom of an organic compound . This results in the formation of a new carbon-carbon bond, thereby leading to the synthesis of a wide range of organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific organic compound it reacts with . It is known to participate in grignard reactions, which are fundamental in organic chemistry for the formation of carbon-carbon bonds .
Pharmacokinetics
It is known that grignard reagents, including this compound, are sensitive to moisture and air , which can affect their stability and reactivity.
Result of Action
The result of the action of this compound is the formation of a new organic compound through the creation of a new carbon-carbon bond . The exact molecular and cellular effects depend on the specific organic compound that is synthesized.
Action Environment
The action of this compound is highly influenced by environmental factors. It is sensitive to moisture and air , and thus, must be handled under dry and inert conditions to maintain its reactivity . Additionally, the reaction involving this reagent is typically carried out in an organic solvent like tetrahydrofuran .
Analyse Biochimique
Biochemical Properties
As a Grignard reagent, it can participate in various biochemical reactions, particularly in the formation of carbon-carbon bonds . The specific enzymes, proteins, and other biomolecules it interacts with are not currently known.
Temporal Effects in Laboratory Settings
It is known to be sensitive to air and moisture , suggesting that it may degrade over time when exposed to these conditions.
Propriétés
IUPAC Name |
magnesium;1,2-dimethoxybenzene-5-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Mg/c1-9-7-5-3-4-6-8(7)10-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWTJDOUGUTNI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[C-]C=C1)OC.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451790 | |
| Record name | 3,4-Dimethoxyphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89980-69-8 | |
| Record name | 3,4-Dimethoxyphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)
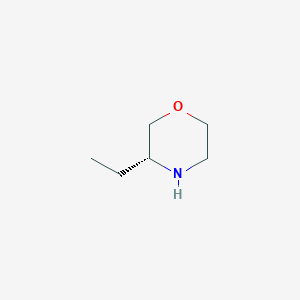
![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)
